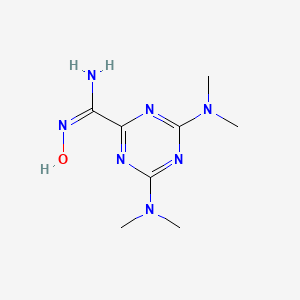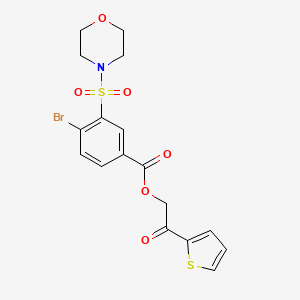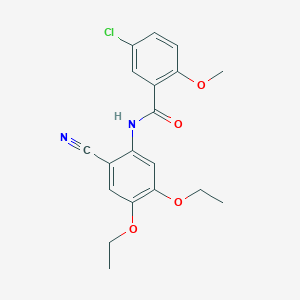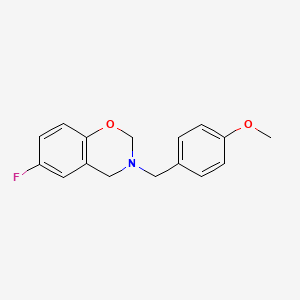![molecular formula C21H22IN5O B11084187 1-(4-iodophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11084187.png)
1-(4-iodophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-IODOPHENYL)-N’-PHENYL-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA is a complex organic compound that features a unique structure combining an iodophenyl group, a phenyl group, and a triazoloazepine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODOPHENYL)-N’-PHENYL-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA typically involves multiple steps:
Formation of the Triazoloazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Iodophenyl Group: This step often involves electrophilic iodination using reagents such as iodine or N-iodosuccinimide.
Coupling Reactions: The final step involves coupling the iodophenyl and phenyl groups to the triazoloazepine core, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-IODOPHENYL)-N’-PHENYL-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen exchange reactions using reagents like sodium iodide or silver nitrate.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Conducted in polar solvents like acetone or acetonitrile, sometimes under reflux conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deiodinated or hydrogenated products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, N-(4-IODOPHENYL)-N’-PHENYL-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA may serve as a probe for studying enzyme interactions or as a ligand in receptor binding studies.
Medicine
Medically, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound might be used in the development of new materials with unique properties, such as polymers or coatings with enhanced stability or reactivity.
Wirkmechanismus
The mechanism by which N-(4-IODOPHENYL)-N’-PHENYL-N-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YLMETHYL)UREA exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl and triazoloazepine moieties may facilitate binding to these targets, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-on: Ein weiteres Triazoloazepin-Derivat mit potenziellen medizinischen Anwendungen.
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin: Bekannt für seine biologische Aktivität und Verwendung im Wirkstoffdesign.
Einzigartigkeit
1-(4-Iodophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)harnstoff ist aufgrund seiner Kombination aus einer Iodphenylgruppe und einem Triazoloazepinring einzigartig, was ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .
Eigenschaften
Molekularformel |
C21H22IN5O |
|---|---|
Molekulargewicht |
487.3 g/mol |
IUPAC-Name |
1-(4-iodophenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C21H22IN5O/c22-16-10-12-18(13-11-16)27(21(28)23-17-7-3-1-4-8-17)15-20-25-24-19-9-5-2-6-14-26(19)20/h1,3-4,7-8,10-13H,2,5-6,9,14-15H2,(H,23,28) |
InChI-Schlüssel |
DOCAEZFYNFYHBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NN=C(N2CC1)CN(C3=CC=C(C=C3)I)C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-nitro-5-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B11084108.png)
![5-amino-4-(furan-2-yl)-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11084127.png)
![N-(4-iodo-2-methylphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11084130.png)
![(2Z)-N-(4-chlorophenyl)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11084135.png)
![1-(4-chlorophenyl)-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]-1H-pyrrole-2,5-dione](/img/structure/B11084141.png)

![3-ethyl-7-hydroxy-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11084154.png)
![Ethyl 5-(benzylcarbamoyl)-2-[(furan-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11084155.png)

![N,N'-[(4,5-Dihydroxy-1,2-phenylene)bis(methylene)]bis(2-chloroacetamide)](/img/structure/B11084168.png)



![2-Methyl-3-[4-(1,1,2,2-tetrafluoro-ethoxy)-phenyl]-3H-quinazolin-4-one](/img/structure/B11084185.png)
